molecular formula C10H9ClO B8511412 2-Allyl-6-chlorobenzaldehyde

2-Allyl-6-chlorobenzaldehyde

Cat. No.: B8511412
M. Wt: 180.63 g/mol
InChI Key: DJHOBTWOGNHOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-6-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 6-position and an allyl group (CH₂=CHCH₂-) at the 2-position of the aromatic ring.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-6-prop-2-enylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c1-2-4-8-5-3-6-10(11)9(8)7-12/h2-3,5-7H,1,4H2

InChI Key

DJHOBTWOGNHOSY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Size and Polarity : Heavier halogens (e.g., iodine in 2-chloro-6-iodobenzaldehyde) increase molecular weight but may reduce solubility in polar solvents compared to lighter halogens (Cl, F) .

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